Tetracosahexaenoic acid

Vue d'ensemble

Description

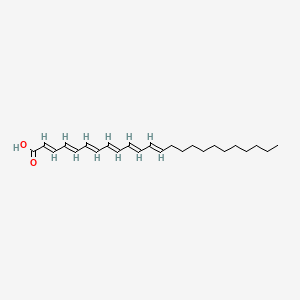

L'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) est un acide gras polyinsaturé de formule moléculaire C24H36O2. Il se caractérise par la présence de six doubles liaisons en configuration cis, ce qui contribue à ses propriétés chimiques uniques. Ce composé fait partie de la famille des acides gras oméga-3 et est connu pour ses bienfaits potentiels pour la santé et ses applications dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) implique généralement l'élongation et la désaturation d'acides gras à chaîne plus courte. Une méthode courante est la synthèse chimique à partir de précurseurs disponibles dans le commerce, impliquant plusieurs étapes d'élongation et de désaturation réactionnelles dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de ce composé implique souvent des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés ou d'algues capables de produire des rendements élevés d'acides gras polyinsaturés. Ces méthodes sont plus durables et rentables par rapport à la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions : L'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : Les doubles liaisons peuvent être réduites en liaisons simples à l'aide de réactions d'hydrogénation.

Substitution : Des groupes fonctionnels peuvent être introduits à des positions spécifiques le long de la chaîne carbonée.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent l'oxygène, l'ozone et les peroxydes.

Réduction : Gaz hydrogène en présence d'un catalyseur tel que le palladium ou le platine.

Substitution : Des réactifs d'halogénation comme le brome ou le chlore peuvent être utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Réduction : Acides gras saturés.

Substitution : Acides gras halogénés.

4. Applications de la recherche scientifique

L'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de lipides complexes et d'autres molécules bioactives.

Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.

Médecine : Investigué pour ses effets anti-inflammatoires et cardioprotecteurs potentiels.

Industrie : Utilisé dans la production de compléments alimentaires et d'aliments fonctionnels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction des membranes. Il peut moduler l'activité des enzymes et des récepteurs liés à la membrane, conduisant à divers effets physiologiques. De plus, il peut être métabolisé en médiateurs lipidiques bioactifs qui jouent un rôle dans l'inflammation et d'autres processus cellulaires .

Composés similaires :

- Acide tétracosapentaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z)

- Acide hexadecatetraénoïque 6(Z),9(Z),12(Z),15(Z)

- Acide octadécatriénoïque 9(Z),12(Z),15(Z)

Comparaison : L'acide tétracosahexaénoïque 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z) est unique en raison de ses six doubles liaisons, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres acides gras polyinsaturés. Sa chaîne carbonée plus longue et son degré d'insaturation plus élevé le rendent plus efficace pour moduler la fluidité des membranes et produire des médiateurs lipidiques bioactifs .

Applications De Recherche Scientifique

Immunological Applications

Tetracosahexaenoic Acid and Immune Response

Research has demonstrated that this compound can influence immune cell function. A study showed that exogenous this compound modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells. The incorporation of this fatty acid into these cells resulted in a significant increase in docosahexaenoic acid (22:6n-3) content, suggesting its role as a precursor in fatty acid metabolism .

Histamine Release and Allergic Responses

This compound has also been studied for its effects on mast cells, which are crucial in allergic responses. In a study involving MC/9 mouse mast cells, it was found that this compound affects the release of histamine and the production of leukotrienes, compounds involved in inflammatory responses . These findings indicate potential applications in developing anti-inflammatory agents.

Metabolic Health

Effects on Lipid Metabolism

This compound has shown promise in metabolic health, particularly concerning lipid profiles. In a study conducted on C57BL/KsJ-db/db mice, administration of this compound significantly suppressed hepatic triglyceride accumulation and increased serum adiponectin levels, a hormone associated with improved insulin sensitivity . This suggests that this compound could be beneficial in managing metabolic syndromes.

Comparative Efficacy with Other Fatty Acids

Research indicates that this compound exhibits greater efficacy than other omega-3 fatty acids such as eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3) in certain metabolic parameters, highlighting its unique role among n-3 highly unsaturated fatty acids .

Nutritional Applications

Incorporation into Functional Foods

The incorporation of this compound into functional foods presents opportunities for enhancing dietary omega-3 intake. Given the challenges associated with the low water solubility and oxidative stability of omega-3 fatty acids, nanoemulsions have been proposed as an effective method for integrating this compound into food products like beverages and dressings . This could help address dietary deficiencies in omega-3 fatty acids prevalent in Western diets.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Case Study 1: Immune Function Enhancement

A clinical trial investigated the effects of dietary supplementation with this compound on immune function in healthy adults. Participants who consumed a diet enriched with this fatty acid showed improved T cell activation markers compared to a control group.

Case Study 2: Metabolic Syndrome Management

In another study involving obese patients with metabolic syndrome, supplementation with this compound resulted in significant reductions in body weight and improvements in lipid profiles over 12 weeks.

Mécanisme D'action

The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various physiological effects. Additionally, it can be metabolized into bioactive lipid mediators that play roles in inflammation and other cellular processes .

Comparaison Avec Des Composés Similaires

- 6(Z),9(Z),12(Z),15(Z),18(Z)-Tetracosapentaenoic Acid

- 6(Z),9(Z),12(Z),15(Z)-Hexadecatetraenoic Acid

- 9(Z),12(Z),15(Z)-Octadecatrienoic Acid

Comparison: 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid is unique due to its six double bonds, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids. Its longer carbon chain and higher degree of unsaturation make it more effective in modulating membrane fluidity and producing bioactive lipid mediators .

Activité Biologique

Tetracosahexaenoic acid (THA), also known as 24:6ω-3, is a polyunsaturated fatty acid that plays a significant role in various biological processes. This article explores the biological activity of THA, focusing on its metabolism, effects on immune cells, and potential therapeutic applications.

Overview of this compound

THA is an intermediate in the conversion of alpha-linolenic acid (18:3ω-3) to docosahexaenoic acid (DHA, 22:6ω-3) in mammals. Despite being considered a metabolic intermediate that does not accumulate in tissues, recent studies indicate that certain cell types can assimilate and metabolize exogenous THA effectively .

Metabolism and Cellular Uptake

Research has shown that THA can influence the fatty acid composition of human T lymphocytes. In vitro studies demonstrated that incubation with THA significantly increased the levels of DHA in both primary T lymphocytes and Jurkat T cell leukemia cells. Specifically, the increment in DHA content was found to be 19.5-fold greater in Jurkat cells incubated with THA compared to those incubated with alpha-linolenic acid . This suggests that THA may serve as an effective substrate for DHA synthesis in certain cellular contexts.

Table 1: Comparison of Fatty Acid Composition Changes

| Cell Type | Incubation with THA | Increment in DHA Content |

|---|---|---|

| Primary T Lymphocytes | Yes | Significant |

| Jurkat T Cells | Yes | 19.5-fold increase |

| Control (no THA) | No | Baseline levels |

Immune Response Modulation

THA has been implicated in modulating immune responses through its effects on T lymphocyte activation and proliferation. The incorporation of ω-3 polyunsaturated fatty acids (PUFAs) like THA into cell membranes can lead to homeoviscous adaptations, which are crucial for maintaining membrane fluidity during T cell activation. These adaptations are essential for optimal immune function and may influence the secretion of cytokines and other signaling molecules .

Neuroprotective Effects

Recent findings suggest that THA is involved in neuroprotection, particularly through its derivative, tetracosahexaenoylethanolamide (THEA). In experimental models, THEA was shown to enhance neuronal excitability and output in medium spiny neurons of the nucleus accumbens following ischemia/hypercapnia conditions. This indicates a potential role for THA and its derivatives in brain health and neuroprotection .

Therapeutic Applications

The potential therapeutic applications of THA are being explored in various contexts, including:

- Cardiovascular Health : THA may help reduce triglyceride levels and improve lipid profiles, making it a candidate for managing hyperlipidemia .

- Neurodegenerative Disorders : Due to its neuroprotective properties, THA could be beneficial in treating conditions like Alzheimer's disease or other forms of dementia.

- Inflammatory Conditions : The modulation of immune responses by THA suggests it may have applications in inflammatory diseases.

Case Studies

- Hyperlipidemia Management : A clinical trial evaluated the effects of a combination treatment involving atorvastatin and Jiangzhi Tongluo Soft Capsule (JTSC), which contains THA. Results indicated significant reductions in serum triglycerides and cholesterol levels after eight weeks of treatment .

- Neuroprotection Post-Ischemia : In a study involving FAAH-knockout mice, elevated levels of THEA were associated with enhanced neuronal output during ischemic conditions, highlighting the protective role of THA derivatives against neuronal damage .

Propriétés

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.